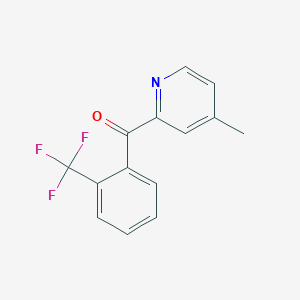

4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQDCCEBTVAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194193 | |

| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-17-8 | |

| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound features a unique chemical structure that enhances its interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO, with a molecular weight of approximately 265.23 g/mol. The compound's structure includes a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a trifluoromethylbenzoyl moiety. This arrangement is significant as it influences the compound's electronic properties and biological interactions.

Antiparasitic Activity

One of the notable biological activities of this compound is its inhibitory effect against Trypanosoma brucei, the causative agent of sleeping sickness. Studies have reported promising results indicating that this compound can effectively inhibit the growth of this pathogen, positioning it as a potential lead compound for further pharmacological development.

While specific mechanisms of action for this compound have not been fully elucidated, its structural features suggest that it may interact with biological targets through hydrogen bonding and π-π stacking interactions. These interactions can enhance binding affinity to enzymes or receptors involved in disease pathways, which is critical for therapeutic efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique features of this compound. The following table summarizes key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C14H10F3NO | Contains both methyl and trifluoromethylbenzoyl substituents enhancing activity. |

| 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine | C14H10F3NO | Different methyl position; additional trifluoromethyl group on benzene ring. |

| 4-Chloro-2-(trifluoromethyl)acetophenone | C9H6ClF3O | Lacks pyridine ring; primarily used in industrial applications. |

| 3-Trifluoromethylpyridine | C7H4F3N | Simpler structure; lacks benzoyl moiety, limiting biological activity. |

| 4-Methylpyridine | C6H7N | A simpler pyridine derivative without fluorinated groups; lower biological activity. |

Case Studies and Research Findings

Research has indicated that the biological activity of this compound extends beyond antiparasitic effects. For instance, its potential applications in treating various diseases through enzyme inhibition have been explored. However, detailed studies focusing on its pharmacodynamics and pharmacokinetics are still needed to fully understand its therapeutic potential.

Pharmacological Studies

- In Vitro Studies : Preliminary in vitro studies have shown that this compound exhibits significant inhibitory effects against certain enzymes relevant to disease pathways.

- Animal Models : Future research involving animal models will be crucial to evaluate the efficacy and safety profile of this compound in vivo.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of 4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine have been investigated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies often utilize in vitro methods to quantify the Minimum Inhibitory Concentration (MIC) values, demonstrating the compound's potential as an antimicrobial agent .

Pharmacological Studies

The compound has also been studied for its role in developing new pharmaceuticals. It serves as a key structural component in several drug candidates aimed at treating respiratory diseases and other conditions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, which is crucial for effective drug design .

Agrochemical Applications

Pesticide Development

this compound derivatives are integral to synthesizing agrochemicals, particularly pesticides. The trifluoromethyl group is known to increase the biological activity of these compounds, making them more effective against pests while minimizing environmental impact. For example, compounds derived from this structure have been utilized in the synthesis of fungicides that outperform traditional agents .

Materials Science Applications

Polymeric Materials

In materials science, the incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and chemical resistance. This application is particularly relevant in developing high-performance coatings and adhesives that require durability under harsh conditions .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various this compound derivatives demonstrated significant antimicrobial activity. The results indicated that certain modifications to the structure led to improved efficacy against resistant bacterial strains. -

Pesticide Development Research

Research into agrochemical applications highlighted a derivative of this compound that was synthesized specifically for use as a fungicide. Field trials showed a marked reduction in fungal infections on crops treated with this compound compared to untreated controls. -

Polymer Enhancement Project

A project aimed at enhancing polymer materials incorporated this compound into epoxy resins. The resulting materials exhibited superior thermal stability and resistance to chemical degradation, making them suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparison metrics include physicochemical properties, synthetic complexity, and biological or catalytic activity where available.

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

<sup>a</sup> Predicted or experimentally determined; <sup>b</sup> Estimated using CF₃ group contribution; <sup>c</sup> Based on structural analogs.

Key Observations

Lipophilicity (logP): The trifluoromethylbenzoyl group in the target compound significantly increases lipophilicity (logP ~3.5) compared to simpler derivatives like 2-isopropyl-4-methylpyridine (logP 2.4–2.5). This property may enhance membrane permeability in biological systems but could reduce aqueous solubility. SIB-1757, a pyridinol derivative with a phenylazo group, has lower logP (~2.0) due to polar hydroxyl and azo functionalities .

Structural Complexity and Synthetic Accessibility: The target compound requires multi-step synthesis, likely involving Friedel-Crafts acylation or cross-coupling reactions to introduce the benzoyl group. Similar complexity is observed in gold(III) complexes (e.g., ), where ethynyl linkages demand Sonogashira coupling . In contrast, 4-methyl-2-(methylthio)pyridine is synthesized via Knoevenagel condensation and hydrogenation, offering higher yields (e.g., 85% for 3b in ) .

Biological and Catalytic Activity: SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism (IC₅₀ = 0.37 µM and 0.29 µM, respectively), attributed to their noncompetitive binding to the receptor’s transmembrane domain . The target compound lacks direct pharmacological data but shares structural motifs (e.g., aromatic substituents) that may support receptor interaction. Gold(III) complexes (e.g., ) demonstrate catalytic activity in organic transformations, leveraging pyridine ligands for stability. The trifluoromethyl group in the target compound could similarly enhance electron-deficient character, favoring catalysis in polar reactions .

Metabolic Stability: Fluorinated derivatives like the target compound are expected to resist oxidative metabolism better than non-fluorinated analogs (e.g., 2-isopropyl-4-methylpyridine) due to the inert C-F bonds .

Preparation Methods

Synthesis of Intermediate Compounds

A method involves synthesizing intermediate compounds such as 2-(4-chloro-2-(trifluoromethyl)benzoyl) through several steps using 3,4-dimethyl chlorobenzene as the initial raw material. This process includes chlorination, a fluorine exchange reaction, and hydrolysis.

1.1 Chlorination

3,4-dimethyl chlorobenzene undergoes chlorination by introducing chlorine gas under a light source at 50-150°C without any solvent to produce compound V.

1.2 Fluorine Exchange Reaction

Compound V reacts with a fluorination catalyst, using hydrogen fluoride as a fluorine source, to undergo a fluorine-chlorine exchange reaction, resulting in compound IV. This reaction occurs under solvent-free conditions at 50-200°C and a pressure of 0.1-0.5 MPa.

1.3 Hydrolysis Reaction

Compound IV is hydrolyzed by the dropwise addition of 1-5 equivalents of water in the presence of a Lewis acid catalyst. The reaction temperature is maintained at 90-200°C.

Benefits: This method uses readily available and inexpensive raw materials and avoids hazardous processes like nitration and Grignard reactions, making it suitable for industrial production. The reaction conditions are mild, the operation is simple, and the process is environmentally friendly, with a high reaction conversion rate and overall yield.

Synthesis of 4-chloro-2-trifluoromethylbenzaldehyde

2.1 Hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene

3-trifluoromethyl-4-dichloromethyl chlorobenzene is hydrolyzed to produce 4-chloro-2-trifluoromethylbenzaldehyde.

- Method 1: 500g of 3-trifluoromethyl-4-dichloromethyl chlorobenzene and 3g of zinc chloride are added to a reaction kettle, heated to 120°C, and 50g of water is added dropwise. After the addition is complete, the mixture is stirred for 1 hour. Distillation yields 4-chloro-2-trifluoromethyl benzaldehyde with a content of 95% and a yield of 93%.

- Method 2: 500g of 3-trifluoromethyl-4-dichloromethyl chlorobenzene and 3g of ferric trichloride are added to a reaction kettle, heated to 120°C, and 50g of water is added dropwise. After the dropwise addition, the mixture is stirred for 1 hour, and the product is distilled to obtain 4-chloro-2-trifluoromethylbenzaldehyde with a content of 95% and a yield of 88%.

Synthesis of 4-chloro-2-trifluoromethylbenzoyl chloride

4-chloro-2-trifluoromethylbenzaldehyde can be converted into 4-chloro-2-trifluoromethylbenzoyl chloride.

- 200g of 4-chloro-2-trifluoromethylbenzaldehyde is added to a reaction kettle with 1g of azobisisobutyronitrile (AIBN), and the mixture is heated to 90-95°C. Chlorine is slowly introduced until the residual raw material is less than 0.5%. The introduction of chlorine is stopped, and the mixture is purged with nitrogen for half an hour to obtain a crude product with a yield of 92% and a by-product of 4-chloro-2-trifluoromethylbenzoic anhydride at 2%.

Preparation of 4-trifluoromethyl-2(1H)-pyridinone

4-trifluoromethyl-2(1H)-pyridinone can be synthesized from 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one.

A 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or a 4,4-dialkoxy-1,1,1-trifluorobutan-2-one is reacted with a trialkyl phosphonoacetate to produce a mixture of condensation products. This involves reacting 1 mole of butenone or butanone with 1 mole of phosphonoacetate, followed by the loss of dialkyl phosphate and the addition of 0-2 moles of alcohol.

The mixture of condensation products is then cyclized to form 4-trifluoromethyl-2(1H)-pyridinone.

Q & A

What synthetic methodologies are optimal for preparing 4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine?

Basic Research Question

The synthesis typically involves multi-step reactions, including halogenation and functional group introduction. A common approach is:

Pyridine Core Formation : Start with a pyridine derivative, such as 4-methylpyridine, and introduce trifluoromethylbenzoyl via Friedel-Crafts acylation or coupling reactions.

Trifluoromethyl Group Incorporation : Use reagents like CF₃X (X = Cl, Br) under palladium catalysis for direct trifluoromethylation .

Purification : Employ column chromatography or recrystallization to isolate the product, validated by NMR and HPLC (>95% purity) .

Advanced Research Question How can regioselectivity challenges in trifluoromethylation be addressed?

- Methodology : Utilize directing groups (e.g., -OMe, -NH₂) on the pyridine ring to guide trifluoromethylation to the desired position. Computational tools (DFT) predict reactive sites, guiding experimental design .

- Experimental Validation : Compare yields from directed vs. non-directed reactions, supported by X-ray crystallography to confirm regiochemistry .

How do structural modifications influence the bioactivity of this compound?

Basic Research Question What structural features are critical for enzyme inhibition (e.g., CYP1B1)?

- Key Features :

- Pyridine Methyl Group : Enhances lipophilicity, improving membrane permeability.

- Trifluoromethylbenzoyl Moiety : Increases metabolic stability and binding affinity via hydrophobic interactions .

- Assay : Use ethoxyresorufin-O-deethylase (EROD) assays to measure CYP1B1 inhibition (IC₅₀ values) .

Advanced Research Question How do electronic effects from substituents modulate binding kinetics?

- Methodology :

- SAR Analysis : Synthesize analogs with electron-withdrawing (-NO₂) or donating (-OCH₃) groups.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies and interactions (e.g., hydrogen bonding with catalytic residues) .

- Validation : Correlate IC₅₀ values with computational predictions to identify optimal substituents .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question Which techniques confirm structural identity?

- NMR (¹H/¹³C) : Assign peaks for methyl (δ ~2.5 ppm) and trifluoromethylbenzoyl groups (δ ~7.5-8.5 ppm for aromatic protons).

- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and CF₃ (asymmetric stretch ~1150 cm⁻¹) .

Advanced Research Question How can UV/Vis spectroscopy elucidate electronic transitions in varying solvents?

- Methodology :

What computational approaches predict the compound’s reactivity and stability?

Advanced Research Question How can DFT studies optimize metabolic stability?

- Methodology :

- Validation : Compare in vitro microsomal stability of optimized analogs vs. parent compound .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question What mechanistic insights explain its inhibitory potency against CYP1B1?

- Methodology :

- Crystallography : Resolve co-crystal structures of the compound bound to CYP1B1 (e.g., PDB ID).

- MD Simulations : Analyze binding dynamics (RMSD, hydrogen bond occupancy) over 100-ns trajectories.

- Enzyme Kinetics : Measure kᵢₙₕ and Kᵢ using Lineweaver-Burk plots .

What are the key physicochemical properties affecting its pharmacokinetics?

Basic Research Question How do logP and pKa influence bioavailability?

- Determination :

Advanced Research Question Can salt formation improve solubility without compromising permeability?

- Methodology :

How should researchers resolve contradictions in reported bioactivity data?

Advanced Research Question Why do some studies report divergent IC₅₀ values for CYP1B1 inhibition?

- Methodology :

What are the best practices for handling and storing this compound?

Basic Research Question What storage conditions ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.